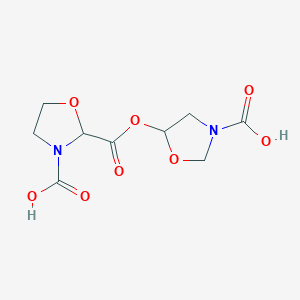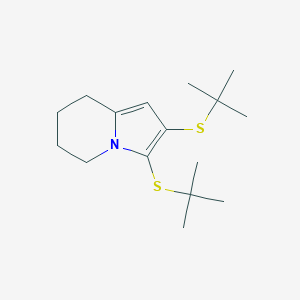
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one typically involves the condensation of appropriate benzyl and phenyl derivatives with pyrimidinone precursors. Common synthetic routes may include:
Aldol Condensation: Using benzaldehyde and acetophenone derivatives under basic conditions.
Cyclization Reactions: Involving the formation of the pyrimidinone ring from suitable precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include:
Batch Processing: For small to medium-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-3-phenylpyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.
6-Methyl-3-phenylpyrimidin-4(3H)-one: Lacks the benzyl group at the 2-position.
2-Benzyl-6-methylpyrimidin-4(3H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
2-Benzyl-6-methyl-3-phenylpyrimidin-4(3H)-one is unique due to the presence of benzyl, methyl, and phenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
89069-91-0 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2-benzyl-6-methyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-14-12-18(21)20(16-10-6-3-7-11-16)17(19-14)13-15-8-4-2-5-9-15/h2-12H,13H2,1H3 |
Clé InChI |
AQBZQHZNRDKVRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-7-methyl-2H-triazolo[4,5-d]pyridazine](/img/structure/B12908807.png)










![6-(3-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12908870.png)


